

# An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide

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## Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl bromide

Cat. No.: B126329

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CAS Number: 145075-44-1

This technical guide provides a comprehensive overview of **3-Fluoro-4-methylbenzyl bromide**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and analytical data.

## Chemical and Physical Properties

**3-Fluoro-4-methylbenzyl bromide** is a halogenated aromatic compound. Its structure incorporates a fluorine atom and a bromomethyl group on a toluene backbone, making it a versatile reagent for introducing a fluoro-methyl-benzyl moiety into various molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physical and Chemical Properties of **3-Fluoro-4-methylbenzyl bromide**

Property	Value
CAS Number	145075-44-1
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrF
Molecular Weight	203.05 g/mol
Appearance	Not explicitly available, likely a solid or liquid
Boiling Point	Not explicitly available
Melting Point	Not explicitly available
Density	Not explicitly available

## Synthesis of 3-Fluoro-4-methylbenzyl bromide

The primary synthetic route to **3-Fluoro-4-methylbenzyl bromide** is the free-radical bromination of 3-fluoro-4-methyltoluene. This reaction is typically initiated by light or a radical initiator.

## Experimental Protocol: Synthesis via Free-Radical Bromination

Objective: To synthesize **3-Fluoro-4-methylbenzyl bromide** from 3-fluoro-4-methyltoluene.

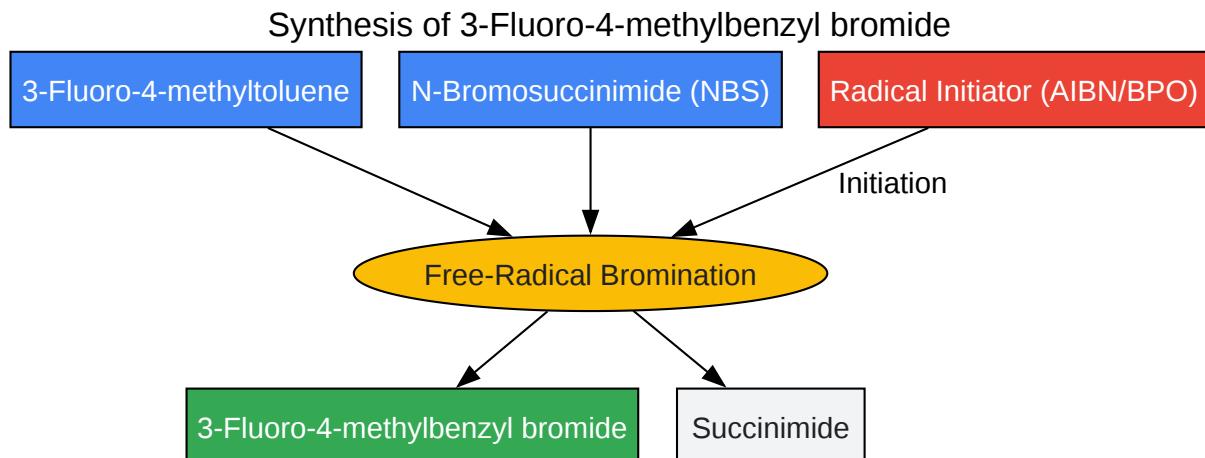
Materials:

- 3-fluoro-4-methyltoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02 eq) to the solution.
- Heat the reaction mixture to reflux and maintain it for 2-4 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **3-Fluoro-4-methylbenzyl bromide**.
- The crude product can be further purified by vacuum distillation or column chromatography.



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Caption: Synthesis of **3-Fluoro-4-methylbenzyl bromide**.

## Reactivity and Applications in Drug Development

**3-Fluoro-4-methylbenzyl bromide** is a valuable building block in medicinal chemistry due to its ability to act as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

## Experimental Protocol: Nucleophilic Substitution Reaction

Objective: To synthesize a derivative of a hypothetical drug candidate via nucleophilic substitution.

Materials:

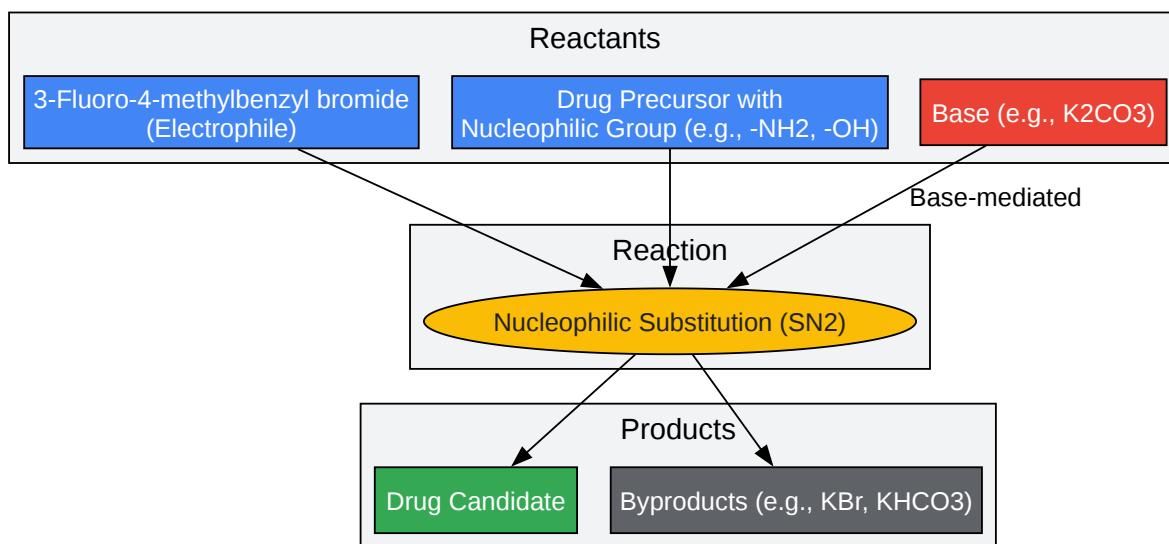
- **3-Fluoro-4-methylbenzyl bromide**
- A model nucleophile (e.g., a primary amine or a phenol)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base

- Acetonitrile ( $\text{CH}_3\text{CN}$ ) or Dimethylformamide (DMF)
- Stirring plate
- Reaction vial

**Procedure:**

- To a reaction vial, add the nucleophile (1.0 eq) and a suitable solvent like acetonitrile.
- Add a base such as potassium carbonate (1.5 eq) to the mixture.
- Stir the mixture at room temperature for 10-15 minutes.
- Add a solution of **3-Fluoro-4-methylbenzyl bromide** (1.1 eq) in the same solvent dropwise to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
- After completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- The residue can be purified by column chromatography to yield the desired product.

## Application in Drug Synthesis

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Caption: Workflow for Drug Candidate Synthesis.

## Analytical Data (Representative Data for a Related Isomer)

As of the last update, specific, publicly available spectroscopic data for **3-Fluoro-4-methylbenzyl bromide** is limited. Therefore, representative data for a closely related isomer, 4-Fluoro-3-methylbenzyl bromide (CAS: 261951-70-6), is presented below for illustrative purposes. Researchers should obtain and verify the data for **3-Fluoro-4-methylbenzyl bromide** specifically for their applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Representative <sup>1</sup>H NMR Data for 4-Fluoro-3-methylbenzyl bromide

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~7.0	m	2H	Ar-H
~4.4	s	2H	-CH <sub>2</sub> Br
~2.3	s	3H	-CH <sub>3</sub>

Table 3: Representative  $^{13}\text{C}$  NMR Data for 4-Fluoro-3-methylbenzyl bromide

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 (d)	C-F
~138 (d)	Ar-C
~131 (d)	Ar-CH
~125 (d)	Ar-CH
~115 (d)	Ar-CH
~32	-CH <sub>2</sub> Br
~14	-CH <sub>3</sub>

Note: The 'd' indicates a doublet due to coupling with fluorine.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: Representative FT-IR Data for a Fluorinated Benzyl Bromide Derivative

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1450	Strong	Aromatic C=C stretch
1250-1000	Strong	C-F stretch
700-600	Strong	C-Br stretch

## Mass Spectrometry (MS)

In the mass spectrum of a benzyl bromide, characteristic fragmentation patterns are expected. The molecular ion peak ( $M^+$ ) should be visible, along with a prominent  $M+2$  peak of nearly equal intensity due to the presence of the bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). A common fragment would be the loss of the bromine radical to form a stable benzyl cation.

Table 5: Expected Mass Spectrometry Fragmentation for **3-Fluoro-4-methylbenzyl bromide**

m/z	Interpretation
202/204	$[M]^+$ molecular ion peak ( $^{19}\text{F}$ , $^{79}\text{Br}/^{81}\text{Br}$ )
123	$[\text{M-Br}]^+$ fragment (loss of bromine)
91	Tropylium ion fragment (common for benzyl compounds)

## Safety and Handling

**3-Fluoro-4-methylbenzyl bromide** is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained professionals.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126329#3-fluoro-4-methylbenzyl-bromide-cas-number\]](https://www.benchchem.com/product/b126329#3-fluoro-4-methylbenzyl-bromide-cas-number)

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